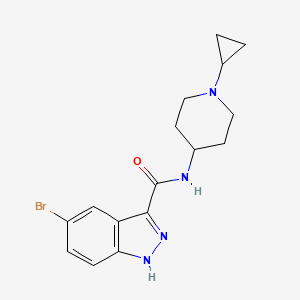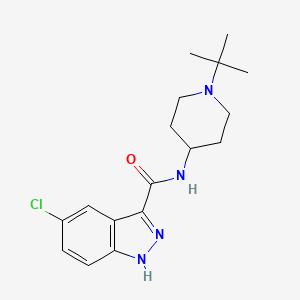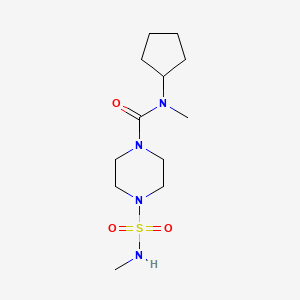
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a member of the phosphodiesterase family of enzymes that are involved in the regulation of intracellular levels of cyclic nucleotides, which play important roles in various physiological processes, including neurotransmission, inflammation, and smooth muscle relaxation. BRL-15572 has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is a selective inhibitor of PDE10A, which is highly expressed in the striatum, a brain region that is involved in the regulation of movement and cognition. By inhibiting PDE10A, 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide increases the levels of cyclic nucleotides, including cAMP and cGMP, which are involved in the regulation of various signaling pathways in the brain. This leads to an increase in the activity of striatal neurons, which is thought to underlie the therapeutic effects of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the activity of striatal neurons, an improvement in cognitive function, a reduction in motor deficits, and a decrease in drug-seeking behavior in animal models of neurological and psychiatric disorders. 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant side effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is its high selectivity for PDE10A, which reduces the risk of off-target effects. 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide also has a favorable safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using appropriate formulation strategies, such as the use of prodrugs or lipid-based formulations.
Zukünftige Richtungen
There are several future directions for the development of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another area of focus is the identification of biomarkers that can be used to predict patient response to 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide, which can help to personalize treatment and improve clinical outcomes. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide in different neurological and psychiatric disorders, which can help to identify new targets for drug development.
Synthesemethoden
The synthesis of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine-4-amine in the presence of coupling agents, followed by the protection of the amino group with a carbamate group using chloroformate. The final product is obtained by deprotection of the carbamate group with acid.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, Huntington's disease, and drug addiction. In preclinical studies, 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior in animal models of these disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-10-1-4-14-13(9-10)15(20-19-14)16(22)18-11-5-7-21(8-6-11)12-2-3-12/h1,4,9,11-12H,2-3,5-8H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHVMZLHANFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=NNC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)

![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)